molecular formula C15H18ClNO3 B263379 Ethyl 1-(3-chlorobenzoyl)-4-piperidinecarboxylate

Ethyl 1-(3-chlorobenzoyl)-4-piperidinecarboxylate

Cat. No. B263379
M. Wt: 295.76 g/mol
InChI Key: UFLKYDXQHOYVTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(3-chlorobenzoyl)-4-piperidinecarboxylate, also known as CPP or N-phenylacetyl-L-prolylglycine ethyl ester, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPP is a prodrug of the dipeptide L-prolylglycine, which is a natural constituent of the brain and plays a crucial role in cognitive function.

Mechanism of Action

Ethyl 1-(3-chlorobenzoyl)-4-piperidinecarboxylate works by increasing the levels of acetylcholine in the brain, which is a neurotransmitter that plays a crucial role in cognitive function. It also activates the sigma-1 receptor, which is involved in various physiological processes, including pain perception, neuroprotection, and cell survival.
Biochemical and Physiological Effects:
Ethyl 1-(3-chlorobenzoyl)-4-piperidinecarboxylate has been shown to improve cognitive function in both animal and human studies. It has also been found to have analgesic effects and to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, Ethyl 1-(3-chlorobenzoyl)-4-piperidinecarboxylate has been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of Ethyl 1-(3-chlorobenzoyl)-4-piperidinecarboxylate is its ability to cross the blood-brain barrier, making it an effective tool for studying the brain and its functions. However, its high cost and limited availability can be a limitation for some researchers.

Future Directions

There are several future directions for the study of Ethyl 1-(3-chlorobenzoyl)-4-piperidinecarboxylate, including its potential use in the treatment of neurodegenerative diseases, pain management, and cognitive enhancement. Additionally, further research is needed to understand its mechanism of action and to optimize its pharmacological properties.

Scientific Research Applications

Ethyl 1-(3-chlorobenzoyl)-4-piperidinecarboxylate has been extensively studied for its potential use in various fields, including neuroscience, pharmacology, and medicinal chemistry. It has been found to have neuroprotective, nootropic, and analgesic effects, making it a promising candidate for the development of new drugs.

properties

Product Name

Ethyl 1-(3-chlorobenzoyl)-4-piperidinecarboxylate

Molecular Formula

C15H18ClNO3

Molecular Weight

295.76 g/mol

IUPAC Name

ethyl 1-(3-chlorobenzoyl)piperidine-4-carboxylate

InChI

InChI=1S/C15H18ClNO3/c1-2-20-15(19)11-6-8-17(9-7-11)14(18)12-4-3-5-13(16)10-12/h3-5,10-11H,2,6-9H2,1H3

InChI Key

UFLKYDXQHOYVTA-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=CC(=CC=C2)Cl

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of ethyl isonipecotate (27.6 g, 175 mmol) in dichloromethane (50 ml) was added dropwise over 10 minutes to a solution of 3-chlorobenzoyl chloride (20 ml, 160 mmol) and triethylamine (28 ml, 200 mmol) in dichloromethane (500 ml) cooled to between 10 and 15° C. The reaction was then stirred at room temperature for 3 hours and concentrated under reduced pressure. The residue was diluted with ether, the solution washed with 1N hydrochloric acid, sodium carbonate solution (×3) and brine. It was then dried over MgSO4 and evaporated under reduced pressure, to give the title compound as a solid, 44.49.
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

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